鲑鱼促黄体激素释放激素

描述

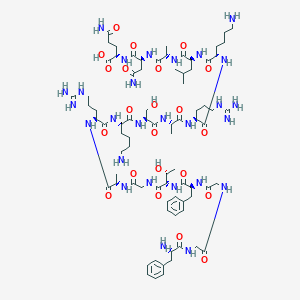

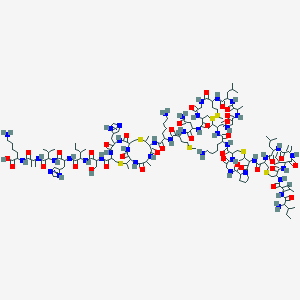

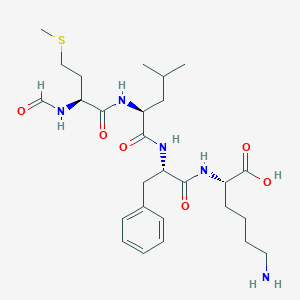

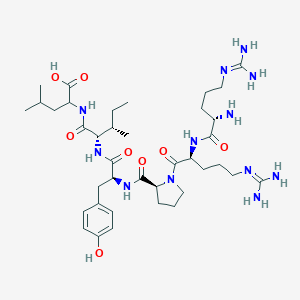

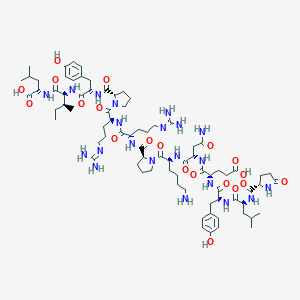

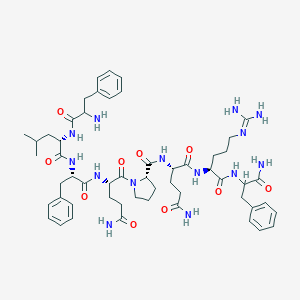

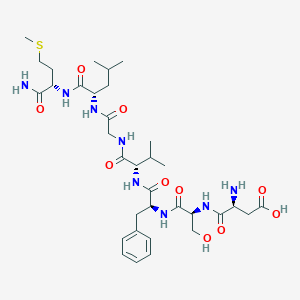

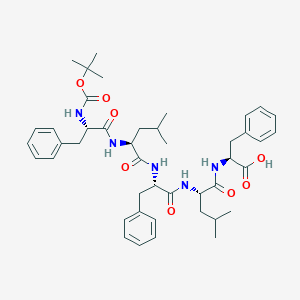

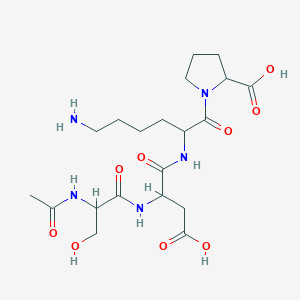

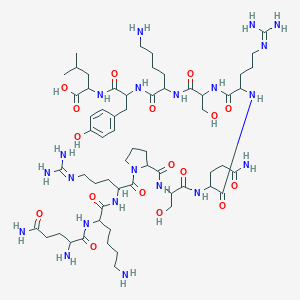

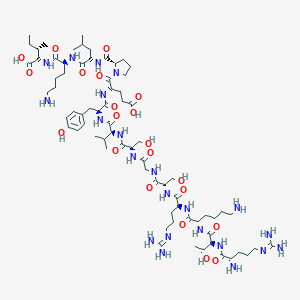

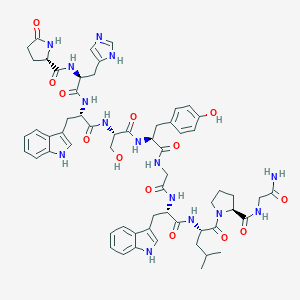

Salmon-LHRH, also known as Gonadoliberin or LHRH, is a reproductive hormone . The chemical formula of Salmon-LHRH is C₆₀H₇₃N₁₅O₁₃ .

Synthesis Analysis

Chitosan- and chitosan-gold nanoconjugates of Salmon-LHRH have been synthesized for research purposes . These nanoconjugates were evaluated at half the dose rate against the full dose of bare LHRH for their reproductive efficacy in the female fish, Cyprinus carpio .Molecular Structure Analysis

The molecular structure of Salmon-LHRH is complex, and it is synthesized as a nanoconjugate for use in research .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Salmon-LHRH nanoconjugates are complex and involve the use of chitosan and gold .Physical and Chemical Properties Analysis

Salmon-LHRH has a molecular weight of 1212.33 and a chemical formula of C₆₀H₇₃N₁₅O₁₃ . It is stored at temperatures below -15°C .科学研究应用

增强雌鱼繁殖产量

鲑鱼促黄体激素释放激素已在水产养殖领域中被用于增强雌鱼的繁殖产量。 在一项研究中,合成了壳聚糖和壳聚糖-金纳米结合物,并评估了它们在雌性鲤鱼(Cyprinus carpio)中繁殖的功效 . 纳米结合物诱导了激素的受控和持续激增,导致总卵子和受精卵产量的显着增加 .

控释递送系统

促黄体激素释放激素在血液中的寿命短,一直是利用其潜在益处的挑战。 为了克服这个问题,研究人员开发了一种使用壳聚糖纳米结合激素纳米粒子的控释递送系统 . 该系统有助于维持促性腺激素的激增,从而提高繁殖功效 .

雄性大西洋鲑的早熟

鲑鱼促黄体激素释放激素与睾酮一起使用,可诱导雄性大西洋鲑的早熟 . 该方法已被评估为在 81 天内加速成熟的一种方法 .

水产养殖中生殖的激素控制

包括鲑鱼促黄体激素释放激素在内的不同形式的促黄体激素释放激素存在于亚哺乳动物脊椎动物中 . 这些为水产养殖中鱼类生殖的激素控制开辟了新的研究途径 .

控释促黄体激素释放激素植入物

在水产养殖领域中,控释促黄体激素释放激素植入物已被用于治疗未成熟的雄性大西洋鲑 . 这些植入物已显示出在提高性腺体指数方面具有可喜的结果

作用机制

Target of Action

Salmon-LHRH, also known as Salmon Gonadotropin-Releasing Hormone (GnRH), is a hypophysiotropic decapeptide synthesized in the hypothalamus . Its primary targets are the pituitary receptors for Luteinizing Hormone-Releasing Hormone (LHRH), which play a crucial role in the control of reproductive functions .

Mode of Action

Salmon-LHRH interacts with its targets through a process of gradual downregulation of pituitary receptors for LHRH . This interaction leads to the inhibition of the secretion of gonadotropins and sex steroids . The LHRH antagonists immediately block pituitary LHRH receptors and, therefore, achieve rapid therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by Salmon-LHRH primarily involve the regulation of gonadotropin secretion. The LHRH receptor in prostate cancer cells, for instance, is coupled to the Gα i-cAMP signal transduction pathway . This differs from the receptor of the gonadotrophs, which is coupled to the Gα q/11 -phospholipase C signaling system .

Pharmacokinetics

The distribution, clearance, and metabolism of LHRH have been extensively studied . The reported biological half-life (T 1/2) of LHRH (2–8 min) represents only the distribution phase of the compound after intravenous administration . In subsequent studies, plasma T 1/2 were reported to be 13–27 min for the elimination phase in humans . The metabolic stability of the LHRH decapeptides has been evaluated using pancreatin and homogenates models .

Result of Action

The result of Salmon-LHRH’s action is the control of reproductive functions. For instance, it has been demonstrated that LHRH stimulates gonadotropin (GtH) release from carp pituitaries in vitro . To date, the use of these compounds to regulate fish reproduction has met with varied success .

Action Environment

The environment in which Salmon-LHRH acts can significantly influence its action, efficacy, and stability. For example, several studies have demonstrated lower fitness of salmonids born and reared in a hatchery setting compared to those born in nature . This suggests that the environment can have a substantial impact on the effectiveness of Salmon-LHRH.

未来方向

The use of chitosan-conjugated nanodelivery of gonadotropic hormone in fish is a promising area of research . The controlled release delivery system helps to overcome the problem of the short life of LHRH in blood and avoids the use of multiple injections to enhance reproductive efficacy . This is a significant advancement in the field and opens up new possibilities for future research .

生化分析

Biochemical Properties

Salmon-LHRH stimulates the release of gonadotropin hormones (GtH) from the pituitary glands of fish . This interaction involves the binding of Salmon-LHRH to specific receptors on the pituitary cells, triggering a cascade of biochemical reactions that lead to the synthesis and release of GtH .

Cellular Effects

The effects of Salmon-LHRH are primarily observed in the pituitary cells where it influences cell function by stimulating the production and release of GtH . This impacts various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Salmon-LHRH exerts its effects through binding interactions with specific receptors on the pituitary cells . This binding activates intracellular signaling pathways that lead to the synthesis and release of GtH . The released GtH then acts on the gonads, influencing their function and contributing to the reproductive processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salmon-LHRH have been observed to vary over time. For instance, it has been reported that the effectiveness of Salmon-LHRH in stimulating GtH release and inducing spawning in fish varies among different fish species and under different conditions .

Dosage Effects in Animal Models

The effects of Salmon-LHRH also vary with different dosages in animal models. For instance, it has been found that certain dosages of Salmon-LHRH can effectively induce ovulation in some fish species . The specific dosage required and the effects observed can vary among different species .

Metabolic Pathways

Salmon-LHRH is involved in the reproductive metabolic pathways of fish. It interacts with various enzymes and cofactors in these pathways, influencing the synthesis and release of GtH .

Transport and Distribution

Salmon-LHRH is transported and distributed within cells and tissues through the bloodstream. It binds to specific receptors on the pituitary cells, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of Salmon-LHRH is primarily at the cell membrane of the pituitary cells, where it binds to specific receptors . This binding triggers intracellular signaling pathways that lead to the synthesis and release of GtH .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJREATYWWNIKX-XJIZABAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H73N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873508 | |

| Record name | Salmon gonadotropin-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86073-88-3 | |

| Record name | LHRH, Trp(7)-leu(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon gonadotropin-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone salmon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。